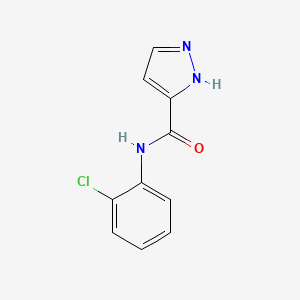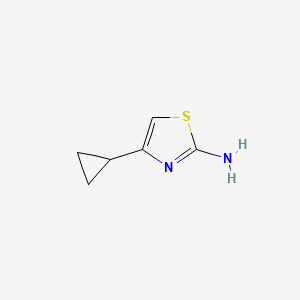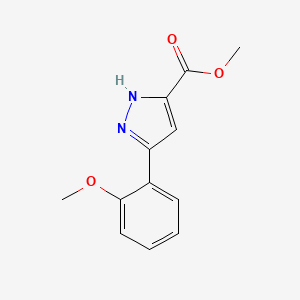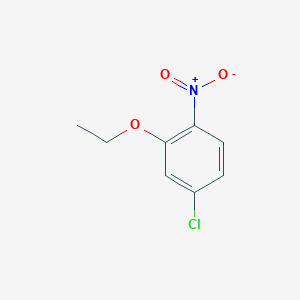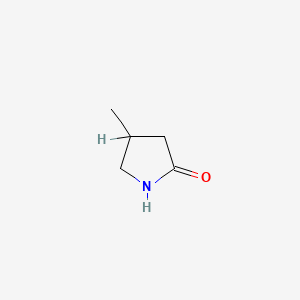
4-Methylpyrrolidin-2-one
説明
4-Methylpyrrolidin-2-one, also known as N-Methyl-2-pyrrolidone, is a colorless liquid that is miscible with water and most common organic solvents . It is used as a stripping agent, oven cleaner, and paint stripper . It also finds use in the chemical functionalization of graphene sheets and has various pharmaceutical and industrial applications due to its broad solvency and low volatility .
Synthesis Analysis
The synthesis of 4-Methylpyrrolidin-2-one involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used include the reaction conditions and the use of proline derivatives .Molecular Structure Analysis
The molecular formula of 4-Methylpyrrolidin-2-one is C5H9NO . It is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
4-Methylpyrrolidin-2-one can undergo various chemical reactions. Reactive chemicals like 4-Methylpyrrolidin-2-one can release large and potentially dangerous amounts of energy under certain conditions . The reaction rate and ability to control it are critical factors that mark certain chemicals as warranting special precautions .Physical And Chemical Properties Analysis
4-Methylpyrrolidin-2-one is a colorless liquid that is miscible with water and most common organic solvents . It has a low volatility and broad solvency, which makes it useful for various pharmaceutical and industrial applications .科学的研究の応用
Organic Synthesis
4-Methylpyrrolidin-2-one, a derivative of N-methylpyrrolidin-2-one hydrotribromide (MPHT), has been widely utilized in organic synthesis. MPHT is specifically used in bromination reactions involving various organic compounds such as alkenes, alcohols, and ketones. Its use extends to oxidation reactions and epoxide ring-opening reactions, as well as the conversion of alkenes to aziridines. The environmentally friendly nature of MPHT in these reactions is noteworthy (Jain & Sain, 2010).
Catalyst in Organic Reactions
MPHT has been identified as an efficient catalyst for the oxidation of aromatic aldehydes to carboxylic acids, utilizing aqueous hydrogen peroxide as an oxidant. This catalytic process yields excellent results under mild reaction conditions (Joseph, Jain, & Sain, 2007).
Synthesis of Pharmaceutical Compounds
In the field of medicinal chemistry, derivatives of 4-Methylpyrrolidin-2-one have been used in the synthesis of various pharmaceutical compounds. For instance, the compound ABT-888, which is a Poly(ADP-ribose) polymerase (PARP) inhibitor for cancer treatment, was developed using a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors that feature a methyl-substituted quaternary center. This compound demonstrates potent PARP enzyme potency and cellular potency (Penning et al., 2009).
Catalytic Reactions
N-Methylpyrrolidine, closely related to 4-Methylpyrrolidin-2-one, has been used to catalyze tandem reactions, including the Morita–Baylis–Hillman reaction and double cross-aldol reaction with cyclic enones and formaldehyde. These reactions occur in water, yielding significant products efficiently (Guerra & Afonso, 2011).
Corrosion Inhibition
In the oil and gas industry, derivatives of N-methylpyrrolidin-2-one, such as various cationic surfactants, have been evaluated as corrosion inhibitors for carbon steel pipelines. These surfactants demonstrate good inhibition efficiency, which increases with the concentration of the inhibitor, exposure time, and temperature (Hegazy et al., 2016).
Hydrogenation Catalyst
Additionally, N-methylpyrrolidin-2-one has been used in catalytic hydrogenation of tertiary amides at low temperatures and pressures. This process is facilitated by a bimetallic Pt/Re catalyst, showing high activity due to the interaction between Re and Pt, with the Re activating the C=O bond and Pt functioning as a hydrogenation catalyst (Burch et al., 2011).
Safety And Hazards
特性
IUPAC Name |
4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKRGYRYEQYTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336459 | |
| Record name | 4-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyrrolidin-2-one | |
CAS RN |
2996-58-9 | |
| Record name | 4-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



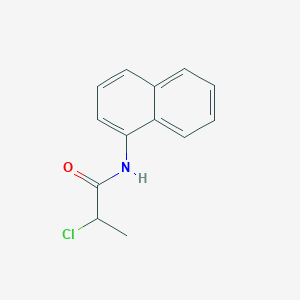

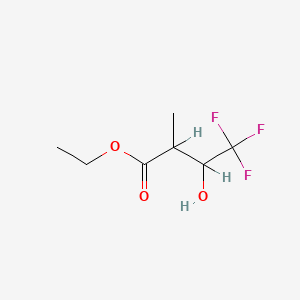
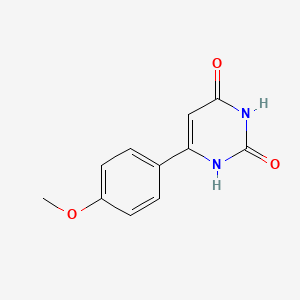
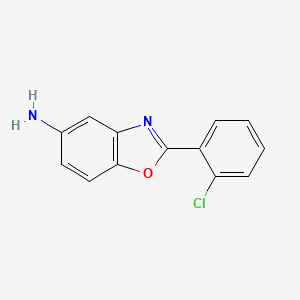
![4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348571.png)
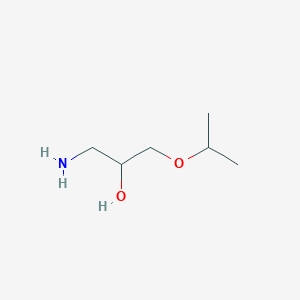
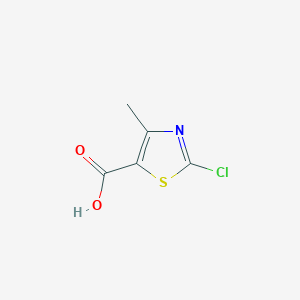
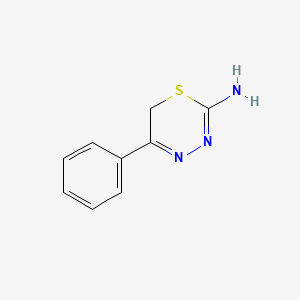
![ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1348584.png)
